molecular formula C18H16N2 B11853210 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline CAS No. 88346-85-4

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline

Cat. No.: B11853210
CAS No.: 88346-85-4
M. Wt: 260.3 g/mol
InChI Key: YGBURENYSBRNFP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is a synthetic organic compound featuring a quinoline core, a privileged scaffold in medicinal chemistry. This Schiff base is designed for research and development applications, particularly in the fields of anticancer and antimicrobial agent discovery. The structure combines a quinoline moiety, known for its diverse biological activities, with a 3,4-dimethylaniline group, which can influence the compound's photophysical and electronic properties. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. They are extensively investigated for their potential as anticancer agents , with mechanisms of action that can include topoisomerase inhibition , disruption of cell migration, and induction of apoptosis. Furthermore, the quinoline scaffold is a key structural component in several classes of antibacterial agents , making this compound a candidate for exploring new antimicrobial therapies. Beyond these areas, quinoline-based structures are also studied for their potential in treating neurodegenerative diseases, such as Alzheimer's, due to their activity as cholinesterase inhibitors . The presence of the imine bond (C=N) in its structure classifies this compound as a Schiff base, which can act as a ligand in coordination chemistry for the synthesis of metal complexes with potential enhanced biological activity. Researchers can utilize this compound as a versatile building block or as a candidate for in vitro biological screening against various disease targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88346-85-4

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C18H16N2/c1-13-7-9-16(11-14(13)2)19-12-17-10-8-15-5-3-4-6-18(15)20-17/h3-12H,1-2H3

InChI Key

YGBURENYSBRNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation in Ethanol

The most widely reported method involves refluxing equimolar amounts of 3,4-dimethylaniline and quinoline-2-carbaldehyde in ethanol with a catalytic acid (e.g., acetic acid or p-toluenesulfonic acid).

  • Procedure :

    • Dissolve 3,4-dimethylaniline (1.0 eq) and quinoline-2-carbaldehyde (1.0 eq) in anhydrous ethanol.

    • Add 2–5 mol% acetic acid and reflux at 80°C for 4–6 hours.

    • Cool the mixture to precipitate the product, then filter and recrystallize from ethanol.

  • Yield : 75–85%.

  • Mechanism : Acid catalysis accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

Solvent-Free Mechanochemical Synthesis

To reduce solvent waste, solvent-free methods employ grinding or heating:

  • Procedure :

    • Mix 3,4-dimethylaniline and quinoline-2-carbaldehyde (1:1 molar ratio) with 1–2 mol% MgSO₄ or molecular sieves.

    • Grind in a mortar or heat at 60–80°C for 2–3 hours.

    • Purify via column chromatography (hexane:ethyl acetate, 7:3).

  • Yield : 70–78%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Procedure :

    • Combine reactants in ethanol with 3 mol% BF₃·THF.

    • Irradiate at 100–150 W for 10–15 minutes.

    • Isolate by cooling and filtration.

  • Yield : 88–92%.

  • Advantages : 10x faster than conventional methods, higher purity.

Catalytic Methods

Lewis Acid Catalysis

BF₃·THF or ZnCl₂ enhances reaction efficiency under mild conditions:

  • Procedure :

    • Dissolve reactants in dichloromethane with 5 mol% BF₃·THF.

    • Stir at room temperature for 1–2 hours.

    • Quench with NaHCO₃, extract, and concentrate.

  • Yield : 82–90%.

Ionic Liquid-Catalyzed Reactions

Amino acid ionic liquids (AAILs) like [TBA][Leu] improve sustainability:

  • Procedure :

    • Use 2.5 mol% [TBA][Leu] in water at 50°C.

    • Stir for 30 minutes, extract with ethyl acetate.

  • Yield : 80–85%.

Comparative Analysis of Methods

Method Conditions Yield Time Advantages
Acid-catalyzed refluxEthanol, 80°C, 4–6 h75–85%LongReliable, high yield
Solvent-freeGrinding, 60°C, 2–3 h70–78%ModerateEco-friendly, no solvent
Microwave-assistedEthanol, BF₃·THF, 10 min88–92%ShortRapid, energy-efficient
Ionic liquid catalysisWater, [TBA][Leu], 30 min80–85%ShortRecyclable catalyst, aqueous conditions

Advanced Purification Techniques

  • Recrystallization : Ethanol or methanol yields >99% purity.

  • Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves byproducts.

  • Catalyst Recycling : Ionic liquid phases (e.g., [TBA][Leu]) are reused ≥5 times without activity loss.

Challenges and Optimizations

  • Byproduct Formation : Overheating or excess aldehyde may generate diimines; stoichiometric control is critical.

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the imine bond.

  • Scale-Up : Patents describe kilogram-scale synthesis using continuous flow reactors with >90% yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The imine group (C=N) undergoes nucleophilic attacks, forming intermediates for further functionalization:

  • Hydrazine addition : Reacts with hydrazine derivatives to form hydrazone complexes, as demonstrated in analogous quinoline-imine systems . For example:
    R1R2C=N–R3+H2N–NH2R1R2C=N–NH–NH2\text{R}_1\text{R}_2\text{C=N–R}_3 + \text{H}_2\text{N–NH}_2 \rightarrow \text{R}_1\text{R}_2\text{C=N–NH–NH}_2

  • Cyanoacetate coupling : Reacts with active methylene compounds (e.g., cyanoacetic acid hydrazide) to yield α,β-unsaturated derivatives via Knoevenagel condensation .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization under catalytic conditions:

  • Rh(III)-catalyzed dimerization : Similar quinoline-imines undergo stepwise dimerization to form indolo[3,2-c]quinoline scaffolds, a reaction applicable to this compound .

  • Friedländer annulation : Forms fused pyranoquinoline systems when reacted with ketones or aldehydes under acidic conditions .

Cyclization TypeCatalyst/ReagentProductYield (%)Reference
DimerizationRh(III)/HFIPIndoloquinoline58–96
FriedländerH2_2SO4_4Pyranoquinoline56–94

Oxidation and Hydrolysis

The imine bond and methyl substituents are susceptible to oxidative cleavage:

  • Hydrolysis : Basic conditions (e.g., NaOH) cleave the imine bond, yielding 3,4-dimethylaniline and quinoline-2-carbaldehyde derivatives .

  • Oxidation of methyl groups : Under strong oxidizers (e.g., KMnO4_4), methyl groups convert to carboxylic acids, forming polyfunctional quinoline derivatives .

Coordination Chemistry

The imine nitrogen and quinoline ring act as ligands for metal ions:

  • Cu(II) complexes : Forms stable complexes with copper, enhancing antimicrobial activity in analogous Schiff bases .

  • Lanthanide coordination : Binds to Sm(III) or Eu(III) ions, as observed in structurally similar compounds .

Comparative Reactivity with Analogues

Key differences in reactivity compared to related compounds:

CompoundReactivity FeatureBiological Impact
4-Methyl-N-(quinolin-2-ylmethylene)anilineEnhanced lipophilicity improves membrane penetrationHigher antifungal activity
N-(quinolin-2-ylmethylene)-p-toluidineElectron-donating groups accelerate cyclizationImproved antitumor potential

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of new derivatives with altered properties.

Table 1: Chemical Modifications and Products

Modification TypeResulting Compounds
OxidationQuinoline derivatives with varied oxidation states
ReductionHydrogenated quinoline compounds
SubstitutionHalogenated or nitrated derivatives

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Activity : Studies have reported that metal complexes derived from this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong efficacy comparable to standard antibiotics .
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting therapeutic significance in oxidative stress-related diseases .

Case Study: Antibacterial Activity
Research demonstrated that cobalt(II) complexes synthesized from this compound displayed an MIC value of 2.4 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Medicine

Due to its unique structural features, this compound is being explored as a lead compound for drug development. Its derivatives are being evaluated for their potential in treating various diseases, including cancer and neurodegenerative disorders.

Table 2: Potential Medicinal Applications

Application AreaDescription
AnticancerInvestigated for its ability to inhibit tumor growth
Neurodegenerative DiseasesPotential dual-target inhibitors for Alzheimer's disease

Mechanism of Action

The specific mechanism of action for 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is not well-documented. compounds with similar structures often interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

Nitro-Substituted Analogues
  • 3,4-Dimethyl-N-(3-nitrobenzylidene)aniline and 3,4-Dimethyl-N-(4-nitrobenzylidene)aniline: These compounds, reported by Unver et al., differ in the position of the nitro (–NO₂) substituent on the benzylidene ring. Both exhibit near-planar geometries (r.m.s. deviations ~0.05 Å), akin to the title compound.
Pyrrole- and Thiophene-Based Analogues
  • 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 1-(1-thiophen-2-yl) analogue: These Schiff bases feature heterocyclic substituents (pyrrole or thiophene) instead of quinoline. The dihedral angles between the aniline and heterocyclic rings are 75.65° (pyrrole) and 86.56° (thiophene), indicating significant non-planarity due to steric hindrance from the heterocycles. This contrasts with the planar geometry of nitro- or quinoline-substituted analogues, highlighting the role of substituent bulkiness in disrupting conjugation .

Hydrogen Bonding and Supramolecular Interactions

  • Quinoline Derivatives: The title compound’s quinoline moiety may engage in π-π stacking or C–H···π interactions, as seen in N1-phenyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine, where such interactions stabilize supramolecular dimers .
  • Pyrrole Derivatives: In 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, N–H···N hydrogen bonds and C–H···π interactions form centrosymmetric dimers. The absence of quinoline’s extended π-system likely reduces stacking efficiency compared to the title compound .

Electronic and Catalytic Implications

  • Zinc Complexes with Quinoline-Based Ligands: reports that zinc(II) complexes of N-(quinolin-2-ylmethylene)cyclohexanamine (LB) exhibit distorted tetrahedral geometries and high catalytic activity (2.81 ×10⁴ g/molZn·h) in methyl methacrylate polymerization. This suggests that the quinoline moiety in 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline could similarly enhance catalytic performance through π-backbonding or steric stabilization .
  • Nitro vs. Quinoline Substituents: Nitro groups increase electrophilicity at the imine nitrogen, favoring hard metal ions (e.g., Cu²⁺), whereas quinoline’s soft π-system may prefer soft metals (e.g., Zn²⁺ or Pd²⁺) .

Data Tables

Table 1: Structural Comparison of Selected Schiff Bases

Compound Substituent Dihedral Angle (°) Planarity (r.m.s. deviation, Å) Key Interactions
This compound Quinoline Near 0 (planar) ~0.05 (estimated) π-π stacking, C–H···π
3,4-Dimethyl-N-(3-nitrobenzylidene)aniline 3-NO₂ Near 0 (planar) 0.0487 N/A
3-Chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline Pyrrole 75.65 N/A N–H···N, C–H···π
N-(Quinolin-2-ylmethylene)cyclohexanamine Quinoline + cyclohexane N/A N/A Zn(II) coordination

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Preferred Metal Ions Potential Applications
Quinoline π-Accepting, soft Zn²⁺, Pd²⁺ Catalysis, luminescent materials
–NO₂ (nitro) Electron-withdrawing Cu²⁺, Fe³⁺ Oxidative catalysis
Pyrrole Electron-donating Co²⁺, Ni²⁺ Bioactive complexes

Biological Activity

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Molecular Formula: C13H12N2
Molecular Weight: 200.25 g/mol
IUPAC Name: this compound
CAS Number: [Not available in the search results]

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3,4-dimethylaniline and quinoline-2-carboxaldehyde. This reaction can be facilitated under acidic or basic conditions, often utilizing solvents like ethanol or methanol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess antibacterial and antifungal activities. A study highlighted that certain quinoline derivatives inhibited the growth of various bacterial strains, suggesting that the incorporation of quinoline moieties enhances biological activity against pathogens .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Studies have reported that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific role of this compound in these processes remains to be fully elucidated but warrants further investigation.

The proposed mechanism of action for compounds like this compound involves interaction with DNA or RNA synthesis pathways and inhibition of topoisomerases, which are crucial for DNA replication and transcription. Additionally, these compounds may disrupt cellular membranes or interfere with metabolic processes within microbial cells .

Case Studies

StudyFindings
Ismail et al. (2011)Investigated various quinoline derivatives for their biological activities, noting significant antibacterial effects against Gram-positive and Gram-negative bacteria.
MDPI Study (2024)Reported that similar compounds exhibited strong antifungal activity against Candida species and demonstrated the ability to inhibit biofilm formation .
ResearchGate Publication (2024)Highlighted the effectiveness of quinoline derivatives in reducing biofilm formation in Pseudomonas aeruginosa by up to 90% .

Q & A

Q. What are the established synthetic routes for 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline, and how is its purity validated?

The compound is synthesized via Schiff base condensation between 3,4-dimethylaniline and 2-quinolinecarboxaldehyde in ethanol under reflux. Post-synthesis, purification involves recrystallization from ethanol-dichloromethane (1:1). Characterization employs:

  • FT-IR to confirm C=N stretching (~1597 cm⁻¹) .
  • ¹H/¹³C NMR to verify imine proton (δ ~8.2 ppm) and aromatic resonances .
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Q. What crystallographic tools are recommended for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use Bruker APEXII diffractometers with graphite-monochromated radiation .
  • Structure refinement : SHELXL (for small molecules) or SHELXTL for resolving bond lengths/angles (e.g., C=N: ~1.270 Å) .
  • Validation : PLATON/ADDSYM for symmetry checks and CCDC deposition .

Advanced Research Questions

Q. How can catalytic activity of metal complexes derived from this compound be systematically evaluated?

Design polymerization assays (e.g., methyl methacrylate) using Zn(II) or similar metal complexes:

  • Conditions : 60°C, methylaluminoxane (MMAO) as co-catalyst .
  • Activity metrics : Calculate turnover frequency (TOF) via gravimetric analysis of polymer yield .
  • Polymer characterization : Gel permeation chromatography (GPC) for molecular weight distribution .

Q. What experimental strategies address contradictions in catalytic performance across structurally similar ligands?

Discrepancies (e.g., 2.81×10⁴ vs. lower g/molZn·h in MMA polymerization) arise from steric/electronic effects. Mitigate via:

  • Comparative studies : Synthesize analogs with varying substituents (e.g., cyclohexyl vs. cyclopentyl) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with activity .

Q. How can environmental stability (e.g., photodegradation) be assessed methodologically?

Use simulated solar radiation and Box-Behnken experimental design to optimize degradation parameters:

  • Catalyst : MnFe₂O₄/Zn₂SiO₄ composites under UV-vis light .
  • Analytical tools : LC-MS/MS to identify degradation byproducts (e.g., nitro derivatives) .
  • Kinetics : Pseudo-first-order modeling for rate constant determination .

Q. What computational approaches predict biological or material applications?

  • Molecular docking : Screen against pharmacological targets (e.g., antimalarial PfDHFR) using AutoDock Vina .
  • DFT : Calculate charge distribution on the imine nitrogen to assess metal-binding affinity .
  • Crystal engineering : Analyze packing motifs (e.g., π-π stacking) for supramolecular applications .

Methodological Notes

  • Safety : Handle aniline derivatives in fume hoods; monitor methemoglobinemia risks (use OSHA/NIOSH guidelines) .
  • Data Reproducibility : Deposit crystallographic data in CCDC (e.g., CCDC 823805 for related structures) .
  • Open-Source Tools : Use OLEX2 with SHELX integration for cost-effective refinement .

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